S-Methyl methanesulfinothioate
Overview
Description
Synthesis Analysis
The synthesis of sulfur-containing compounds, such as "S-Methyl methanesulfinothioate," often involves methods like the enzyme-catalyzed displacement of the methyl sulfonyl group or oxidation reactions. For instance, the synthesis of isotopically labeled methanesulfinic and methanesulfonic acids has been achieved through various methods, including the m-chloroperoxybenzoic acid oxidation of methyl mercaptan and the reaction of methyllithium with sulfur dioxide, showcasing the diverse synthetic routes available for such compounds (Feil et al., 1988).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl methanesulfonate, has been optimized using density functional theory and other quantum mechanical methods, revealing populated conformations and the preferred anti conformation due to hyperconjugative interactions. These studies offer insights into the structural preferences and stability of such molecules (Tuttolomondo et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving "S-Methyl methanesulfinothioate" and its derivatives are influenced by the presence of sulfur. For example, the OH-radical-induced oxidation of methanesulfinic acid and the subsequent reactions of the methanesulfonyl radical demonstrate the compound's reactivity and the formation of various products under different conditions, illustrating the complex chemical behavior of sulfur-containing organic compounds (Flyunt et al., 2001).
Physical Properties Analysis
The physical properties of sulfur-containing compounds like "S-Methyl methanesulfinothioate" can be elucidated through vibrational spectroscopy and molecular dynamics simulations. Studies on compounds such as methanesulfinic acid have shown how hydrogen bonding and the molecular environment affect the physical properties in both liquid and solid states, providing a deeper understanding of how these compounds behave under different conditions (Zhong et al., 2018).
Chemical Properties Analysis
The chemical properties of "S-Methyl methanesulfinothioate" are closely related to its sulfur functionality. Investigations into the microbial metabolism of methanesulfonic acid, for example, highlight the stability and biogeochemical significance of sulfur compounds. Such studies reveal the ecological roles and potential applications of these compounds in environmental science and microbial metabolism (Kelly & Murrell, 1999).
Scientific Research Applications
Oxidation Processes : S-Methyl methanesulfinothioate's oxidation with different agents like hydrogen peroxide, ozone, sodium metaperiodate, and m-chloroperbenzoic acid has been studied. This research established efficient methods for preparing specific oxidation products of S-Methyl methanesulfinothioate (Ogura, Suzuki, & Tsuchihashi, 1980).
Production and Use : It has been noted that S-Methyl methanesulfinothioate has been produced for research purposes, although no commercial production was identified. Its usage is primarily restricted to research applications (Methyl Methanesulfonate, 1999).
Photoelectron Study : Studies involving thermolysis of related compounds and their photoelectron spectroscopy provide insights into the electronic structure and thermal stability of molecules related to S-Methyl methanesulfinothioate (Lacombe, Loudet, Banchereau, Simon, & Pfister-guillouzo, 1996).
Thermodynamics Analysis : Research on the thermodynamics of compounds like methanesulfonic acid and its derivatives, including reactions involving S-Methyl methanesulfinothioate, has been conducted to determine various thermodynamic properties (Guthrie & Gallant, 2000).
Methyl Radical Reactions : Studies on the reaction of methyl radicals with hydrogen peroxide and the formation of products like methanesulfinic acid provide insights into reaction mechanisms and kinetics (Ulański, Merényi, Lind, Wagner, & Sonntag, 1999).
Microbial Metabolism : Research on microbial metabolism of methanesulfonic acid, a closely related compound, explores its role in biogeochemical cycling of sulfur and its usage by diverse aerobic bacteria (Kelly & Murrell, 1999).
RNA Labeling and Purification : The use of related compounds in labeling and purifying RNA, demonstrating more efficient bonding with certain reagents, and implications for studying RNA turnover and transcription has been studied (Duffy et al., 2015).
Protein S-nitrosylation Study : The reagent's efficiency in trapping the thiol-disulfide state of proteins, with implications for studying protein S-nitrosylation and enzyme activities, has been investigated (Karala & Ruddock, 2007).
Reactions with Amines : Studies have examined the reactions of S-Methyl methanesulfinothioate with amines, providing insights into the potential for producing undesired products in biological systems (Kluger & Tsui, 1980).
Safety And Hazards
S-Methyl methanethiosulfonate is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its vapors, mist, or gas, and to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
properties
IUPAC Name |
methylsulfinylsulfanylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS2/c1-4-5(2)3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUMJYEQDVBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310808 | |
Record name | Methyl methanethiosulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methyl methanesulfinothioate | |
CAS RN |
13882-12-7 | |
Record name | Methyl methanethiosulfinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13882-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl methanethiosulfinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013882127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC23129 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl methanethiosulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methanesulfinylsulfanyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-Methyl methanesulfinothioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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